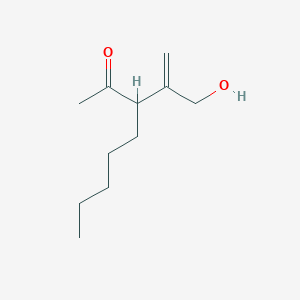![molecular formula C18H23P2S2+ B14147967 tert-Butyl[2-(diphenylphosphorothioyl)ethyl]sulfanylidenephosphanium CAS No. 89227-54-3](/img/structure/B14147967.png)
tert-Butyl[2-(diphenylphosphorothioyl)ethyl]sulfanylidenephosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl[2-(diphenylphosphorothioyl)ethyl]sulfanylidenephosphanium: is a complex organophosphorus compound It is characterized by the presence of tert-butyl, diphenylphosphorothioyl, and sulfanylidenephosphanium groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl[2-(diphenylphosphorothioyl)ethyl]sulfanylidenephosphanium typically involves multiple steps. One common method includes the reaction of tert-butyl chloride with diphenylphosphorothioic acid to form tert-butyl diphenylphosphorothioate. This intermediate is then reacted with ethyl sulfide and a phosphine source under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of catalysts and advanced purification techniques is common in industrial settings to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl[2-(diphenylphosphorothioyl)ethyl]sulfanylidenephosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into phosphines and thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines and thiols.
Substitution: Various substituted phosphorothioates.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl[2-(diphenylphosphorothioyl)ethyl]sulfanylidenephosphanium is used as a reagent in organic synthesis. It is involved in the formation of complex organophosphorus compounds and serves as a precursor for various chemical transformations.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in biochemical studies.
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may act as an inhibitor of certain enzymes and pathways involved in disease processes, offering possibilities for drug development.
Industry: Industrially, the compound is used in the production of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for applications in polymer synthesis, coatings, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl[2-(diphenylphosphorothioyl)ethyl]sulfanylidenephosphanium involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction affects the enzyme’s function and can modulate various biochemical pathways.
Comparación Con Compuestos Similares
- tert-Butylphenyl diphenyl phosphate
- Di-tert-butylphenyl phenyl phosphate
- Bis(2,4-di-tert-butylphenyl)phosphate
Comparison: tert-Butyl[2-(diphenylphosphorothioyl)ethyl]sulfanylidenephosphanium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it more versatile for various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
89227-54-3 |
|---|---|
Fórmula molecular |
C18H23P2S2+ |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
tert-butyl-(2-diphenylphosphinothioylethyl)-sulfanylidenephosphanium |
InChI |
InChI=1S/C18H23P2S2/c1-18(2,3)19(21)14-15-20(22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3/q+1 |
Clave InChI |
AMPICMNUVGWVIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[P+](=S)CCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


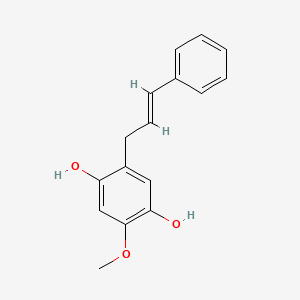
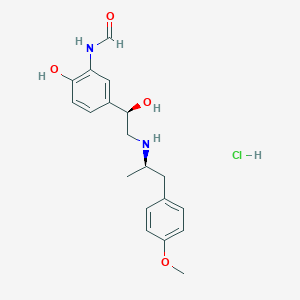
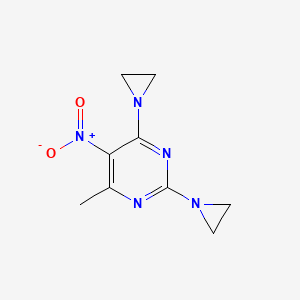
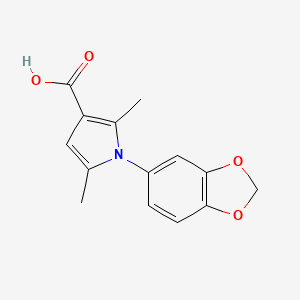
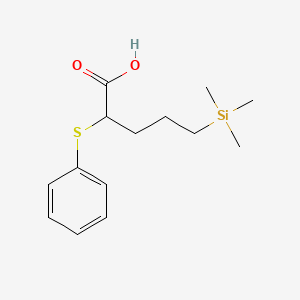

![1a(2)-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3a(2)-pyrrolidine]-2a(2),5a(2)-dione](/img/structure/B14147909.png)

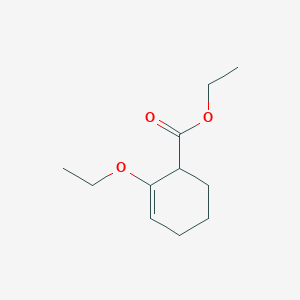
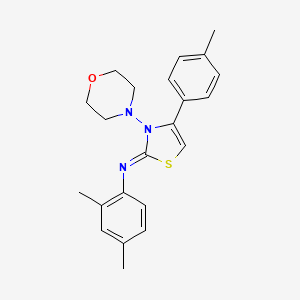
![N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine](/img/structure/B14147940.png)
